Galeterone

概要

説明

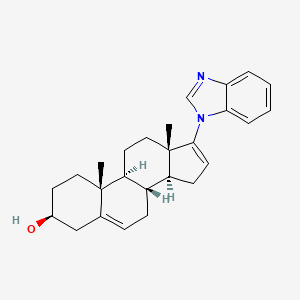

TOK-001は、ガレテロンとしても知られており、去勢抵抗性前立腺癌の治療のために開発された新規の低分子です。それは、シトクロムP450 17A1およびアンドロゲン受容体を選択的に標的とする多機能性抗アンドロゲンです。 この化合物は、臨床試験で有望な結果を示しており、現在、その潜在的な治療用途について調査されています .

2. 製法

合成経路および反応条件: TOK-001の合成は、ステロイド構造を修飾してベンゾイミダゾール部分を組み込むことを含みます。主要なステップには以下が含まれます。

水酸化: ステロイド骨格の3位へのヒドロキシル基の導入。

ベンゾイミダゾールの形成: 17位でベンゾイミダゾール環を形成する環化反応。

工業生産方法: TOK-001の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。

バッチ反応: 大量の生成物を生成するために、大型反応器で反応を実施する。

連続フロー化学: 反応効率と収率を向上させるために、連続フロー反応器を使用する。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TOK-001 involves the modification of steroidal structures to incorporate a benzimidazole moiety. The key steps include:

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the steroidal backbone.

Benzimidazole Formation: Cyclization reaction to form the benzimidazole ring at the 17-position.

Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods: Industrial production of TOK-001 follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch Reactions: Conducting reactions in large reactors to produce significant quantities.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

反応の種類: TOK-001は、以下を含むいくつかの種類の化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換する。

還元: ステロイド骨格中の二重結合を還元する。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

触媒: 炭素上のパラジウム、酸化白金

主要な生成物: これらの反応から形成される主要な生成物は、修飾された官能基を持つさまざまなステロイド誘導体を含み、これらはさらに治療用途に使用することができます .

4. 科学研究への応用

TOK-001は、以下を含む幅広い科学研究用途を持っています。

化学: ステロイドの修飾と合成を研究するためのモデル化合物として使用される。

生物学: アンドロゲン受容体シグナル伝達経路に対するその効果について調査されている。

医学: 去勢抵抗性前立腺癌の治療のための治療剤として開発されている。

科学的研究の応用

Galeterone is a selective, multitargeted agent that has been investigated for its applications in disrupting androgen signaling in prostate cancer treatment . It functions through several mechanisms, including CYP17 inhibition, androgen receptor (AR) antagonism, and reduction of AR expression in prostate cancer cells by increasing AR protein degradation .

Scientific Research Applications

Prostate Cancer Treatment: this compound has been studied for the treatment of castration-resistant prostate cancer (CRPC) .

- Clinical Trial Results: In ARMOR1, 49.0% of patients achieved a ≥30% decline in prostate-specific antigen (PSA; PSA30), and 22.4% demonstrated a ≥50% PSA decline (PSA50) across all doses. In ARMOR2 part 1, PSA30 was 64.0%, and PSA50 was 48.0% across all doses .

- Dose Optimization: A dose of 2,550 mg/day of this compound tablets was identified for further study due to its efficacy and safety profile . In the 2,550-mg dose cohort, PSA30 was 72.7%, and PSA50 was 54.5% .

- Mechanism of Action: this compound not only inhibits CYP17 and acts as an AR antagonist but also reduces AR expression by promoting AR protein degradation . It has shown activity against AR point mutations like T878A and, in preliminary findings, against cells expressing the AR point mutation F876L .

- Preclinical Studies: In vitro and in vivo data indicate that this compound treatment significantly reduces both full-length AR and AR-V7 splice variant levels in prostate cancer models .

- Comparison with Other Treatments: Xenograft data suggest that this compound may be more efficacious than either casodex or castration in reducing LAPC-4 tumor xenografts .

Pancreatic Cancer Treatment: Research has also explored this compound's role in pancreatic cancer, though results indicate limited clinical activity as a single agent in heavily pre-treated patients .

- Combination Therapy: Studies suggest that combining AR-42, a histone deacetylase (HDAC) inhibitor, with gemcitabine may increase survival compared to either agent alone in transgenic mice .

- AR-42 in Pancreatic Cancer Cells: AR-42 has shown to inhibit pancreatic cancer cell proliferation by causing G2/M cell cycle arrest and inducing apoptosis via caspase-3-dependent and caspase-3-independent pathways . It also reduces cancer cell aggressiveness and suppresses pancreatic cancer tumors in vivo .

Data Tables

| Trial | Dose | PSA30 | PSA50 |

|---|---|---|---|

| ARMOR1 | Increasing doses (650-2,600 mg) | 49.0% | 22.4% |

| ARMOR2 | Increasing doses (1,700-3,400 mg) | 64.0% | 48.0% |

| ARMOR2 | 2,550-mg dose cohort | 72.7% | 54.5% |

Case Studies

作用機序

TOK-001は、独自の三重の作用機序を通じてその効果を発揮します。

シトクロムP450 17A1の阻害: 酵素シトクロムP450 17A1を阻害することにより、アンドロゲンの生合成を阻害する。

アンドロゲン受容体の拮抗作用: アンドロゲン受容体に結合して、その活性化を阻害する。

アンドロゲン受容体のダウンレギュレーション: 細胞におけるアンドロゲン受容体タンパク質の分解を促進し、そのレベルを低下させる .

6. 類似化合物の比較

TOK-001は、以下のような他の類似の化合物と比較されます。

類似化合物:

- アビラテロン

- エンザルタミド

- ビカルタミド

類似化合物との比較

生物活性

Galeterone, also known as TOK-001 or VN/124-1, is a novel compound primarily studied for its therapeutic potential in castration-resistant prostate cancer (CRPC). It exhibits a multifaceted mechanism of action, functioning as a CYP17A1 inhibitor, an androgen receptor (AR) antagonist, and an AR degrader. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and relevant case studies.

This compound's biological activity is characterized by three primary mechanisms:

- CYP17A1 Inhibition : this compound inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis. This inhibition reduces the production of androgens that fuel prostate cancer growth.

- Androgen Receptor Antagonism : It acts as a selective antagonist of the androgen receptor, blocking its activity and preventing androgen-induced signaling pathways that promote tumor growth.

- Androgen Receptor Degradation : this compound enhances the degradation of the androgen receptor, particularly targeting full-length AR and splice variants like AR-V7. This degradation is mediated through increased ubiquitination processes involving Mdm2/CHIP pathways .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| CYP17A1 Inhibition | Reduces androgen production by blocking steroidogenesis. |

| Androgen Receptor Antagonism | Prevents AR activation by competing with natural ligands. |

| Androgen Receptor Degradation | Promotes proteasomal degradation of AR, reducing its levels in cancer cells. |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cell lines such as LNCaP and CWR22Rv1. The compound has been shown to inhibit cell growth with an IC50 value of approximately 2.9 μM in CRPC models . Additionally, it has been reported to effectively block the conversion of pregnenolone to DHEA in HEK-293 cells expressing CYP17A1, albeit with lower potency compared to other inhibitors like abiraterone .

In Vivo Studies

Preclinical in vivo studies using xenograft models have confirmed this compound's efficacy in reducing tumor growth. For instance, treatment with this compound resulted in significant decreases in both full-length AR and AR-V7 levels in tumor tissues . These findings underscore this compound's potential as a therapeutic agent against advanced prostate cancer.

Table 2: In Vitro and In Vivo Efficacy Data

| Study Type | Cell Line/Model | Treatment Concentration | IC50/Effect |

|---|---|---|---|

| In Vitro | LNCaP | 2.9 μM | Growth inhibition |

| In Vivo | CRPC Xenograft | Varies | Tumor size reduction |

| In Vitro | HEK-293 (CYP17A1) | 10 nM | Blocked DHEA production |

Clinical Applications

This compound was evaluated in clinical trials for its effectiveness in treating CRPC. A notable study highlighted its ability to reduce AR expression and improve patient outcomes compared to traditional therapies . However, challenges related to trial outcomes have been noted, including issues with drug formulation and patient selection criteria.

Comparative Studies

Comparative studies between this compound and other androgen signaling inhibitors like abiraterone and enzalutamide reveal that while this compound has a unique mechanism involving AR degradation, it may not always surpass the efficacy of these established treatments . Nonetheless, its distinct action on both full-length AR and splice variants presents a compelling case for further exploration.

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKTGFSEFKSQG-PAASFTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025602 | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-85-2 | |

| Record name | Galeterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galeterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galeterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALETERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

A: this compound (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

ANone: this compound itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of this compound and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand this compound’s interactions with its targets and can further be utilized for:

A: Research has elucidated key structural features crucial for this compound's activity. [, ]

A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve this compound's pharmaceutical properties. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。